

# Application of Lysol® in Preventing Microbial Transmission on Fomites

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## Compound of Interest

Compound Name: *Lyosol*

Cat. No.: *B611843*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Fomites, or inanimate surfaces, are significant contributors to the transmission of pathogenic microorganisms, including bacteria, viruses, and fungi. Effective disinfection of frequently touched surfaces is a cornerstone of infection control in both healthcare and community settings. Lysol®, a brand of disinfectant products, has a long history of use in surface disinfection. The active ingredients in Lysol® formulations vary but commonly include quaternary ammonium compounds (quaternary ammonium compounds), such as benzalkonium chloride, as well as ethanol and hydrogen peroxide in some products.[1][2] This document provides detailed application notes, experimental protocols, and efficacy data for the use of Lysol® in preventing microbial transmission on fomites.

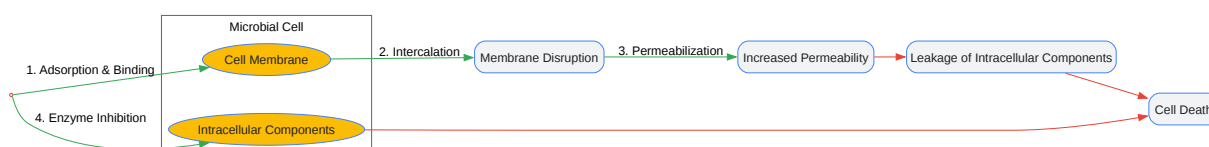
## Mechanism of Action: Quaternary Ammonium Compounds (Quats)

A primary active ingredient in many Lysol® products is benzalkonium chloride, a quaternary ammonium compound.[1][2] Quats are cationic surfactants that exert their antimicrobial effect primarily through the disruption of microbial cell membranes.[1][3][4]

The mechanism involves the following key steps:

- **Adsorption and Binding:** The positively charged cationic head of the quat molecule is attracted to the negatively charged components of the microbial cell surface, such as phospholipids and proteins in the cell membrane.[1]
- **Intercalation and Disruption:** The lipophilic tail of the quat molecule penetrates and embeds itself into the lipid bilayer of the cell membrane.[1] This disrupts the membrane's structural integrity and fluidity.
- **Membrane Permeabilization:** The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions, ATP, and nucleic acids.[1][3][4]
- **Enzyme Inhibition and Protein Denaturation:** Beyond membrane damage, quats can also enter the cell and interfere with critical metabolic processes by inhibiting enzyme activity and denaturing essential proteins.[1]
- **Cell Death:** The cumulative effect of membrane disruption and metabolic dysfunction leads to the inactivation and death of the microorganism.

This multi-faceted mechanism of action makes quaternary ammonium compounds effective against a broad spectrum of microorganisms, including bacteria and enveloped viruses.[1]



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Caption: Mechanism of Quaternary Ammonium Compound (Quat) action on a microbial cell.

## Quantitative Efficacy Data

The following tables summarize the virucidal and bactericidal efficacy of various Lysol® products on different fomites.

Table 1: Virucidal Efficacy of Lysol® Products

Lysol® Product	Virus	Fomite Material	Contact Time	Log Reduction	Percent Reduction	Citation
Lysol® Disinfectant Spray	Poliovirus 1	Ceramic Tile	10 min	>3	>99.9%	[5][6]
Lysol® Disinfectant Spray	SARS-CoV-2 (COVID-19 virus)	Hard, non-porous surfaces	15 seconds	Not specified	99.9%	
Lysol® Disinfectant Spray	SARS-CoV-2 (COVID-19 virus)	Hard, non-porous surfaces	2 minutes	Not specified	Proven effective	[7]
Lysol® Disinfectant Max Cover Mist	SARS-CoV-2 (COVID-19 virus)	Hard, non-porous surfaces	2 minutes	Not specified	Proven effective	[7]
Lysol® Air Sanitizer	Phi6 (enveloped virus surrogate)	Air	3.6 min	≥3.0	≥99.9%	
Lysol® Air Sanitizer	MS2 (non-enveloped virus surrogate)	Air	~10.6 min	≥3.0	≥99.9%	

Table 2: Bactericidal Efficacy of Lysol® Products

Lysol® Product	Bacterium	Fomite Material	Contact Time	Log Reduction	Percent Reduction	Citation
Lysol® Disinfectant Wipes	Escherichia coli	Ceramic Tile, Laminate, Granite	10 min	3.5 - 5.0	>99.9% - >99.999%	[5][6]
Lysol® Disinfectant Wipes	Staphylococcus aureus	Ceramic Tile, Laminate, Granite	10 min	3.5 - 5.0	>99.9% - >99.999%	[5][6]
Lysol® Disinfectant Spray	Staphylococcus aureus, Salmonella choleraesuis, Escherichia coli O157:H7, Pseudomonas aeruginosa	Not specified	30 sec & 5 min	~4	~99.99%	
Lysol® Air Sanitizer	Staphylococcus aureus	Air	3.2 min	3.0	99.9%	
Lysol® Air Sanitizer	Klebsiella pneumoniae	Air	1.2 min	3.0	99.9%	

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of disinfectant efficacy.

## Protocol 1: Virucidal Efficacy on Hard, Non-Porous Surfaces (Modified from ASTM E1053)

This protocol outlines a standardized method to assess the virucidal activity of spray disinfectants like Lysol® on inanimate, non-porous surfaces.

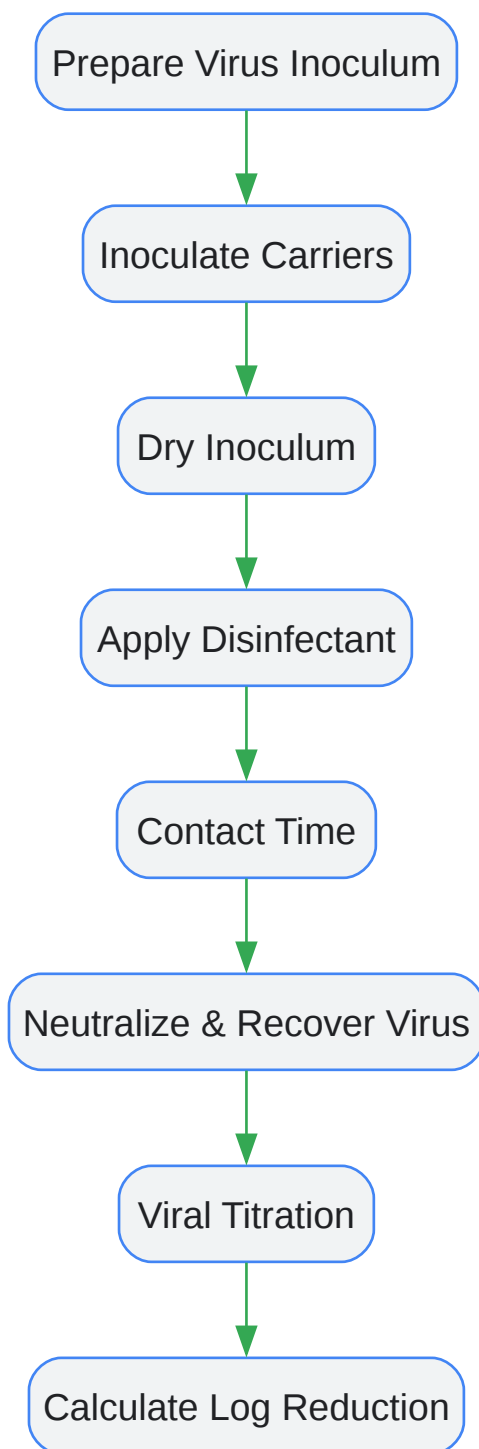
### 1. Materials:

- Test Virus: A high-titer stock of the virus of interest (e.g., Influenza A, Human Coronavirus).
- Host Cell Line: A susceptible cell line for viral propagation and titration (e.g., MRC-5 for some respiratory viruses).
- Carriers: Sterile glass Petri dishes (100 x 15 mm).
- Test Substance: Lysol® Disinfectant Spray.
- Control Substance: Sterile phosphate-buffered saline (PBS) or a similar inert buffer.
- Organic Soil Load: 5% Fetal Bovine Serum (optional, to simulate real-world conditions).
- Neutralizer: A solution capable of quenching the virucidal activity of the disinfectant without harming the virus (e.g., Lethen broth with 0.5% sodium thiosulfate). This must be validated prior to the experiment.
- Culture Media and Reagents: Appropriate for the host cell line.
- Incubator: Set to the optimal temperature and CO2 concentration for the host cell line.

### 2. Procedure:

- Preparation of Virus Inoculum: Thaw the stock virus and, if applicable, mix with the organic soil load.

- Inoculation of Carriers: Pipette a defined volume (e.g., 200  $\mu$ L) of the virus suspension onto the center of each sterile glass carrier. Spread the inoculum evenly over a defined area.
- Drying of Inoculum: Allow the carriers to dry in a biological safety cabinet at ambient temperature and controlled humidity until visibly dry (typically 30-60 minutes).
- Application of Test and Control Substances:
  - Test Carriers: Hold the Lysol® Disinfectant Spray can upright 6-8 inches from the surface and spray for 3-4 seconds until the entire dried inoculum is covered with mist.
  - Control Carriers: Apply an equivalent volume of the control substance to the dried inoculum.
- Contact Time: Allow the disinfectant to remain in contact with the dried inoculum for the manufacturer-specified contact time (e.g., 3 minutes). The surface should remain visibly wet for the duration of the contact time.[\[2\]](#)
- Neutralization and Recovery:
  - At the end of the contact time, add a sufficient volume of validated neutralizer to each carrier to quench the disinfectant's activity.
  - Scrape the surface of the carrier to resuspend the viral film in the neutralizer.
- Viral Titration:
  - Perform serial 10-fold dilutions of the recovered virus suspension.
  - Inoculate the appropriate host cell line with the dilutions.
  - Incubate and observe for cytopathic effects (CPE) or perform a plaque assay to determine the viral titer (TCID<sub>50</sub> or PFU/mL).
- Calculation of Log Reduction: The log reduction is calculated as the difference between the log<sub>10</sub> of the viral titer recovered from the control carriers and the log<sub>10</sub> of the viral titer recovered from the test carriers. A  $\geq 4$ -log reduction is often required to pass the test.



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Caption: Workflow for assessing the virucidal efficacy of a disinfectant spray.

## Protocol 2: Bactericidal Efficacy on Hard, Non-Porous Surfaces (Modified from AOAC Use-Dilution Method)

This protocol is a carrier-based test to evaluate the bactericidal efficacy of liquid disinfectants.

### 1. Materials:

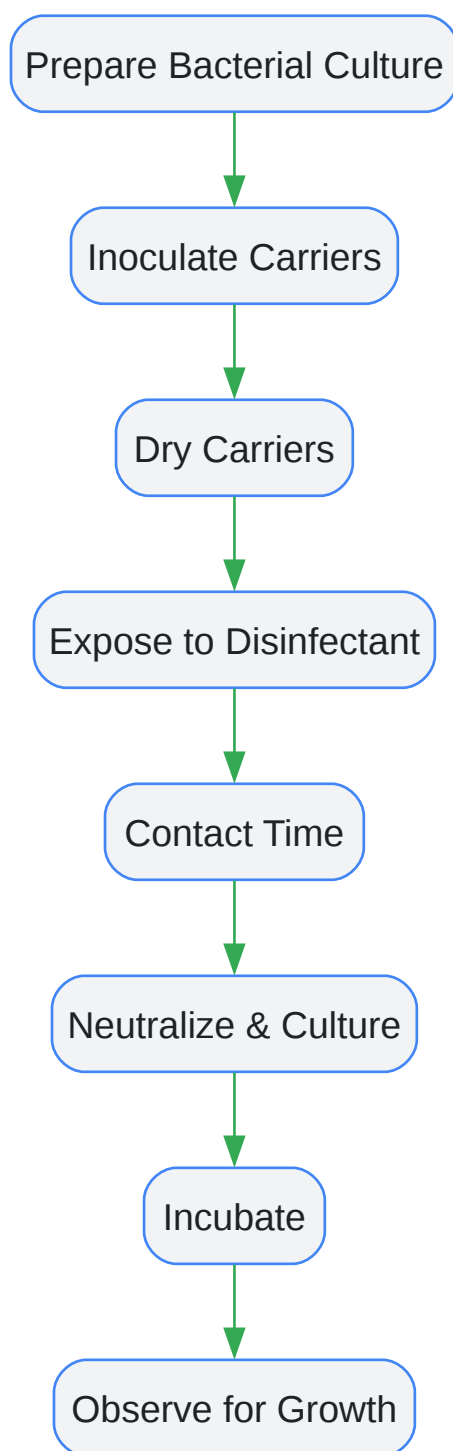
- Test Bacteria: 48-54 hour cultures of the test organisms (e.g., *Staphylococcus aureus* ATCC 6538, *Salmonella enterica* ATCC 10708, *Pseudomonas aeruginosa* ATCC 15442).
- Carriers: Polished stainless steel cylinders (penicylinders), 8 mm OD, 6 mm ID, 10 mm length.
- Test Substance: Lysol® disinfectant solution at the recommended use-dilution.
- Culture Media: Nutrient broth, Tryptic Soy Broth (TSB), and a suitable neutralizing broth (e.g., Lethen Broth).
- Sterile Water: For disinfectant dilution.
- Incubator: Set to  $36 \pm 1^{\circ}\text{C}$ .

### 2. Procedure:

- Carrier Preparation: Decontaminate and sterilize the stainless steel carriers.
- Inoculation of Carriers:
  - Aseptically transfer a rack of sterile carriers into a 48-54 hour culture of the test bacterium.
  - Allow the carriers to soak for 15 minutes.
- Drying of Carriers:
  - Aseptically remove the carriers from the culture and place them into a sterile petri dish with filter paper.
  - Dry the carriers in an incubator at  $36 \pm 1^{\circ}\text{C}$  for 40 minutes.



- Exposure to Disinfectant:
  - Prepare the Lysol® disinfectant to its use-dilution in sterile water.
  - Dispense 10 mL of the diluted disinfectant into sterile test tubes, one for each carrier. Place the tubes in a water bath at  $20 \pm 1^{\circ}\text{C}$ .
  - Transfer each dried, inoculated carrier into a separate tube of disinfectant.
- Contact Time: Allow the carriers to remain in the disinfectant for the specified contact time (e.g., 10 minutes).
- Neutralization and Culturing:
  - At the end of the contact time, aseptically transfer each carrier from the disinfectant to a tube containing 10 mL of a validated neutralizing broth.
  - Incubate the broth tubes at  $36 \pm 1^{\circ}\text{C}$  for  $48 \pm 2$  hours.
- Results:
  - Observe the broth tubes for turbidity (cloudiness), which indicates bacterial growth.
  - The results are reported as the number of tubes showing growth out of the total number of carriers tested (typically 60 per organism).
  - Pass/fail criteria are determined by regulatory standards (e.g., for EPA registration, a certain number of carriers must show no growth).



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Caption: Workflow for the AOAC Use-Dilution method for bactericidal efficacy.

## Conclusion

Lysol® brand disinfectants, particularly those containing quaternary ammonium compounds, demonstrate significant efficacy in reducing viral and bacterial loads on fomites. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the fields of microbiology, infectious disease, and drug development. Adherence to standardized testing methodologies is crucial for the accurate evaluation of disinfectant performance and for substantiating antimicrobial claims. The disruption of microbial cell membranes remains a key mechanism by which these disinfectants prevent the transmission of pathogens on inanimate surfaces.

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